molecular formula C17H16BrF3N4O3S B10957853 ethyl 5-({3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

ethyl 5-({3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10957853
M. Wt: 493.3 g/mol
InChI Key: ZLNKXUWFZHYTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including a bromine-substituted pyrazole ring, a cyano group, and a thiophene ring

Preparation Methods

The synthesis of ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrazole and thiophene intermediates. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Introduction of the trifluoromethyl group: This can be done using a trifluoromethylating reagent.

    Formation of the thiophene ring: This involves the cyclization of a suitable diene or enyne precursor.

    Coupling of the pyrazole and thiophene rings: This step typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final functionalization: The cyano and ester groups are introduced through nucleophilic substitution and esterification reactions.

Chemical Reactions Analysis

ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of ETHYL 5-({3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is not well-documented. its various functional groups suggest that it may interact with biological targets through multiple pathways, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16BrF3N4O3S

Molecular Weight

493.3 g/mol

IUPAC Name

ethyl 5-[3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H16BrF3N4O3S/c1-4-28-16(27)13-8(2)10(7-22)15(29-13)23-11(26)5-6-25-9(3)12(18)14(24-25)17(19,20)21/h4-6H2,1-3H3,(H,23,26)

InChI Key

ZLNKXUWFZHYTEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.